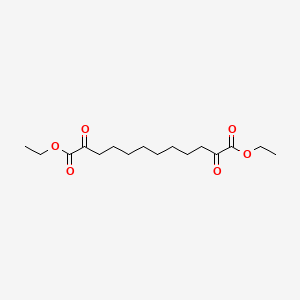
(Bromomethyl)cyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bromomethyl)cyclooctane is an organic compound with the molecular formula C9H17Br. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. The presence of a bromomethyl group (-CH2Br) attached to the cyclooctane ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Bromomethyl)cyclooctane can be synthesized through several methods. One common approach involves the bromination of methylcyclooctane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction typically proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.
Industrial Production Methods: In industrial settings, bromomethylcyclooctane can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (Bromomethyl)cyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different functionalized cyclooctane derivatives.
Elimination Reactions: Under basic conditions, bromomethylcyclooctane can undergo elimination reactions to form cyclooctene, an unsaturated hydrocarbon.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form cyclooctanone.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Hydroxymethylcyclooctane, cyanomethylcyclooctane, aminomethylcyclooctane.
Elimination: Cyclooctene.
Oxidation: Cyclooctanone.
Aplicaciones Científicas De Investigación
(Bromomethyl)cyclooctane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors.
Medicine: this compound derivatives are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of bromomethylcyclooctane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In biological systems, bromomethylcyclooctane can interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Bromomethylcyclohexane: Similar in structure but with a six-membered ring instead of an eight-membered ring.
Bromomethylcyclopentane: Contains a five-membered ring.
Bromomethylcyclobutane: Contains a four-membered ring.
Uniqueness: (Bromomethyl)cyclooctane is unique due to its larger ring size, which imparts different steric and electronic properties compared to its smaller-ring counterparts. This can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications.
Propiedades
Fórmula molecular |
C9H17Br |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
bromomethylcyclooctane |
InChI |
InChI=1S/C9H17Br/c10-8-9-6-4-2-1-3-5-7-9/h9H,1-8H2 |
Clave InChI |
RUSAZVZHLDQOQM-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)CBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



propanedinitrile](/img/structure/B8627371.png)





![1-{4-[2-(3-Cyanopropylidene)hydrazinyl]phenyl}methanesulfonamide](/img/structure/B8627391.png)
![4-Chloro-2-{[2-(dimethylamino)ethyl]amino}benzene-1-thiol](/img/structure/B8627404.png)



